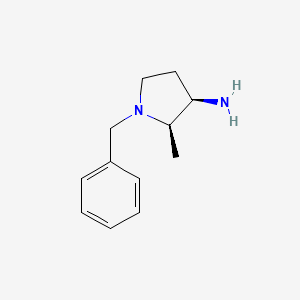![molecular formula C10H6O2 B15214726 Furo[3,2-B]benzofuran CAS No. 247-40-5](/img/structure/B15214726.png)
Furo[3,2-B]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-B]benzofuran is a heterocyclic compound that features a fused benzene ring and a furan ring. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, molecular electronics, and functional polymers . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Furo[3,2-B]benzofuran can be achieved through various methods. One common approach involves the cyclization of coumarin derivatives using the Hamaguchi–Ibata methodology . This method includes intermolecular Diels–Alder reactions to form the desired furobenzofuran structure. Additionally, other synthetic routes involve the use of electrophilic nitration, ipso substitution, and condensation reactions . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Furo[3,2-B]benzofuran undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and various electrophiles . For example, lithiation using n-BuLi in tetrahydrofuran (THF) occurs predominantly at the C2 position, which can then be quenched with electrophiles such as bromine, silicon, tin, sulfur, and boron . Major products formed from these reactions include silylated, halogenated, and oxidized derivatives of this compound.
Applications De Recherche Scientifique
Furo[3,2-B]benzofuran has numerous scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a precursor for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is utilized in the development of molecular electronic devices and functional polymers due to its electron-rich character .
Mécanisme D'action
The mechanism of action of Furo[3,2-B]benzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in bacterial metabolism . In anticancer applications, this compound derivatives may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Furo[3,2-B]benzofuran can be compared to other similar compounds such as benzofuran, furo[3,4-b]benzofuran, and benzofuro[3,2-b]pyridine . While all these compounds share a fused benzene and furan ring structure, this compound is unique in its specific ring fusion pattern and reactivity. For example, benzofuro[3,2-b]pyridine derivatives are known for their diverse biological activities and are often used in drug design and medicinal chemistry . The unique structural features of this compound make it a valuable compound for specific applications that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
247-40-5 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
furo[3,2-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H |
Clé InChI |
BKHKRJUHVJTZDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)



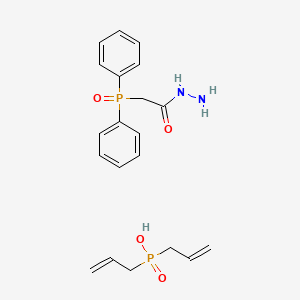

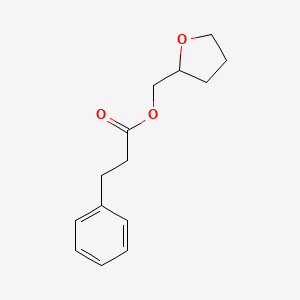
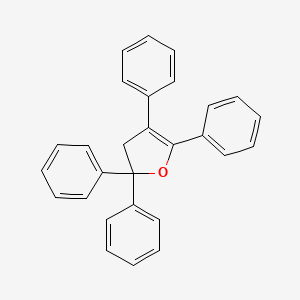
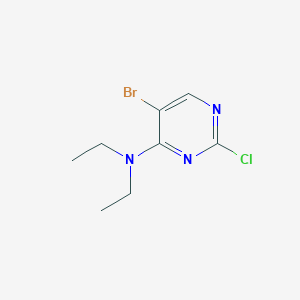
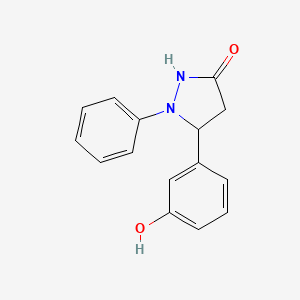
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
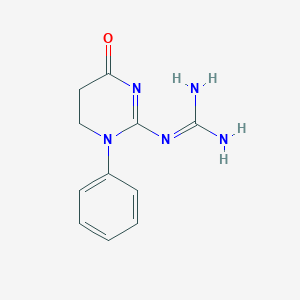
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
